1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
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Overview
Description
1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an ethoxyphenyl group and a pyrrolidinylpyrimidinyl moiety
Scientific Research Applications
Conformational and Tautomeric Studies
Research has explored the conformational equilibrium and tautomerism within similar urea and pyrimidine derivatives. For example, studies on ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine have investigated the conformational states and tautomerism controlled by supramolecular approaches. These findings open possibilities for molecular sensing based on kinetic trapping effects, where reverse reactions are not preferred, indicating potential applications in the development of molecular sensors and switches (Kwiatkowski et al., 2019).
Synthesis and Characterization
Several studies have detailed the synthesis and characterization of pyrimidine derivatives, demonstrating diverse chemical reactions and the formation of various compounds. For instance, reactions of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate have led to the synthesis of compounds such as 2-anilino-4-ethoxy-6-methylpyrimidine, showcasing techniques for creating structurally diverse derivatives (Yamanaka et al., 1979).
Catalysis and Reactions
Research into the catalysis of pyrimidine derivatives has been conducted, highlighting methods for synthesizing specific pyrimidinone compounds. For example, the catalysis of strong acidic ion-exchange membranes has been used to synthesize 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one, indicating efficient catalytic methods for the preparation of complex molecules (Shu-jing, 2004).
Molecular Structure Analysis
Studies have also focused on the detailed molecular structure analysis of functionalized pyrimidinone derivatives. For example, the synthesis, characterization, crystal, and molecular structure analysis of novel nitro and 2-hydroxyphenyl functionalized pyrimidinones have been described, providing insights into the structural aspects of these compounds and their potential applications in designing new materials or drugs (Savant et al., 2015).
Preparation Methods
The synthesis of 1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea typically involves the reaction of 2-ethoxyaniline with 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired urea derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-2-24-15-8-4-3-7-14(15)21-17(23)20-13-11-18-16(19-12-13)22-9-5-6-10-22/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHHEJUWVXMFRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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